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Compound of Interest

Compound Name: 2-Fluoro-5-iodopyrimidine

CAS No.: 697300-79-1

Cat. No.: B1442139

Get Quote

Executive Summary & Compound Profile
2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) is a critical heterocyclic building block. Its

dual-functional nature—containing an electrophilic C2-fluorine for nucleophilic aromatic

substitution (

) and a C5-iodine for cross-coupling (e.g., Suzuki-Miyaura)—makes it invaluable in medicinal
chemistry.

However, its high lattice energy, driven by halogen bonding and

-stacking, often results in poor solubility in standard non-polar solvents. This insolubility leads
to heterogeneous reaction mixtures, slow kinetics, and stalled intermediates. This guide
provides a self-validating system to overcome these physical limitations.
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Property Value Implication

Molecular Weight 223.98 g/mol
Moderate size, potential for

aggregation.

Physical State Solid (Crystalline)

Requires energy input

(heat/sonication) to break

lattice.

Key Functionalities
C2-F (Electrophile), C5-I

(Halogen)

Warning: C2-F is labile to

nucleophiles (OH⁻, RO⁻).

LogP (Predicted) ~1.3 - 1.6
Lipophilic; poor water solubility

without co-solvents.

Solvent Selection Matrix
The choice of solvent is a trade-off between solubility power and chemical compatibility. Use

this matrix to select the optimal medium for your specific transformation.
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Solvent Class Solubility Rating Recommended For
Senior Scientist
Notes

Polar Aprotic (DMSO,

DMF, NMP)
High (>50 mg/mL) , High-temp couplings

Best Choice for Stock

Solutions. Difficult to

remove; requires

aqueous workup or

lyophilization.

Ethers (THF, 1,4-

Dioxane)
Moderate

Suzuki/Stille

Couplings

Excellent

compromise. Dioxane

is preferred for higher

temperature reactions

(>80°C).

Chlorinated (DCM,

Chloroform)
Moderate-High Workup/Purification

Avoid for reactions

involving basic amines

(potential alkylation

side-reactions) or high

heat.

Alcohols (MeOH,

EtOH, IPA)
Moderate (with caution)

Risk: Alkoxide anions

(RO⁻) can displace

the Fluorine at C2,

forming the alkoxy-

pyrimidine byproduct.

Non-Polar (Toluene,

Hexane)
Low None (alone)

Only use as a co-

solvent (e.g.,

Toluene:Water 3:1)

with Phase Transfer

Catalysts.

Visualized Decision Frameworks
Diagram 1: Solvent Selection Logic
This decision tree guides you to the correct solvent system based on your intended reaction

type, minimizing side reactions.
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Start: Select Reaction Type

Intended Transformation?

Cross-Coupling
(Suzuki/Stille)

Nucleophilic Substitution
(SNAr)

Reaction Temp > 80°C? Is Nucleophile an Alcohol/Amine?

Use 1,4-Dioxane/Water
(Recommended)

Yes

Use THF/Water
(Watch Reflux Limit)

No

Use DMF or DMSO
(High Solubility)

Amine/Thiol
AVOID Alcohols

(Prevents C2-OR byproduct)

Alcohol (unless desired)

Switch to

Click to download full resolution via product page

Caption: Logic flow for selecting the optimal solvent system based on reaction thermodynamics

and chemoselectivity risks.

Troubleshooting Guides & Protocols
Scenario A: The "Crash Out" During Suzuki Coupling
Symptom: The reaction mixture becomes a thick slurry upon adding the aqueous base (e.g.,

or
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), halting conversion. Root Cause: The lipophilic 2-Fluoro-5-iodopyrimidine precipitates when
the polarity of the solvent mixture increases too drastically with water addition.

Corrective Protocol:

Switch Solvent Ratio: Change from 1:1 to 4:1 Organic:Water.

Add Phase Transfer Catalyst (PTC): Add TBAB (Tetrabutylammonium bromide) at 5-10

mol%. This stabilizes the interface and improves the solubility of the inorganic base in the

organic phase.

Order of Addition:

Dissolve Pyrimidine + Boronic Acid + Catalyst in Dioxane.

Heat to 40°C before adding the aqueous base solution dropwise.

Scenario B: Low Yield in Reactions
Symptom: Starting material remains unconsumed despite heating; black tar formation. Root

Cause: Thermal decomposition competes with the reaction due to poor solubility

(heterogeneous reaction).

Corrective Protocol (High-Concentration Stock):

Pre-dissolve: Dissolve 2-Fluoro-5-iodopyrimidine in anhydrous DMSO (Concentration:

1M).

Note: Sonicate for 5 minutes at 35°C to ensure complete lattice breakdown.

Slow Addition: Add the nucleophile (amine/thiol) to the pyrimidine solution, not vice versa.

This maintains a high local concentration of the electrophile.

Base Selection: Use a soluble organic base (DIPEA or TEA) instead of inorganic carbonates

to maintain a homogeneous single phase.

Diagram 2: Troubleshooting Workflow
Use this chart to diagnose stalled reactions.
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Reaction Issue

Precipitation/Slurry

No Conversion (SM remains)

Side Product (C2-OMe)

Increase Organic Ratio
(4:1 Dioxane:Water)

Suzuki

Increase Temp + DMSO
(Homogeneous Phase)

SNAr

Switch Solvent
(Remove MeOH/EtOH)

Nucleophilic Attack

Click to download full resolution via product page

Caption: Diagnostic pathways for identifying and resolving common failure modes in pyrimidine

functionalization.

Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol or Methanol as a solvent for Suzuki coupling with this molecule?

A:Proceed with extreme caution. While these solvents dissolve the catalyst well, the C2-

Fluorine is highly activated. In the presence of base (carbonate/hydroxide), the solvent

(methoxide/ethoxide) can displace the fluorine, yielding 2-methoxy-5-iodopyrimidine instead of

your coupled product [1]. Use Dioxane or THF instead.

Q2: How do I remove DMSO after the reaction? A: DMSO has a high boiling point (189°C). Do

not attempt to rotovap it directly.

Method A (Extraction): Dilute the reaction mixture with Water (5x volume) and extract into

Ethyl Acetate. Wash the organic layer 3x with Brine to pull out residual DMSO.

Method B (Lyophilization): If your product is water-stable, freeze the DMSO/Water mixture

and lyophilize (freeze-dry).

Q3: The compound is turning pink/purple in storage. Is it degraded? A: This indicates Iodine

liberation (dehalogenation), likely due to light exposure. 2-Fluoro-5-iodopyrimidine is light-

sensitive.[1][2]

Validation: Run a TLC or LC-MS. If the main peak is intact, recrystallize from Heptane/EtOAc

to remove the iodine trace.
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Prevention: Store at -20°C in amber vials under Argon [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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